A lignan (LIGNANS) found in PODOPHYLLIN resin from the roots of PODOPHYLLUM plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.
Epipodophyllotoxin
CAS No.: 4375-07-9
Cat. No.: VC21354011
Molecular Formula: C22H22O8
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4375-07-9 |
---|---|
Molecular Formula | C22H22O8 |
Molecular Weight | 414.4 g/mol |
IUPAC Name | (5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Standard InChI | InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 |
Standard InChI Key | YJGVMLPVUAXIQN-LGWHJFRWSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Chemical Structure and Properties
Epipodophyllotoxin features a complex tetracyclic structure with multiple functional groups that contribute to its biological activity. 4'-Demethylepipodophyllotoxin (DMEP), a key derivative, has the molecular formula C₂₁H₂₀O₈ and is characterized as an organic heterotetracyclic compound that is the 9-epimer of 4'-demethylpodophyllotoxin .
The IUPAC name for 4'-Demethylepipodophyllotoxin is (5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f] benzodioxol-8-one . Its structure includes key functional groups that are critical for its interaction with topoisomerase II.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 4'-Demethylepipodophyllotoxin
The compound's solubility characteristics are important for pharmaceutical formulations, with research focused on improving water solubility to enhance bioavailability. Several derivatives have been developed specifically to address solubility limitations of the parent compound .
Mechanism of Action
Epipodophyllotoxin exerts its anticancer effects primarily through inhibition of topoisomerase II, making it distinctly different from podophyllotoxin, which inhibits tubulin polymerization .
Protein-Linked DNA Breaks
A key mechanism by which epipodophyllotoxin derivatives exert their anticancer effects is through the induction of protein-linked DNA breaks (PLDB). Novel derivatives of 4'-O-Demethyl-epipodophyllotoxin have been shown to induce PLDB levels higher than those of established compounds like GL-331 and etoposide . This capability to induce DNA damage correlates with their potency as topoisomerase II poisons and their effectiveness against cancer cells.
The consequence of these DNA breaks is cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis. This mechanism differs from that of podophyllotoxin, which acts by inhibiting mitotic spindle assembly and preventing the formation of microtubules .
Derivatives and Clinical Applications
Several epipodophyllotoxin derivatives have entered clinical use or trials, with etoposide and teniposide being the most prominent examples.
FDA-Approved Derivatives
Table 2: Major Clinically Relevant Epipodophyllotoxin Derivatives
Compound | Clinical Status | Primary Applications | Mechanism of Action |
---|---|---|---|
Etoposide (VP-16) | FDA Approved | Various cancer types, COVID-19 cytokine storm (trial) | Topoisomerase II inhibition |
Teniposide (VM-26) | FDA Approved | Various cancer types | Topoisomerase II inhibition (5-10× more potent than etoposide) |
NK-611 | Clinical trials | Cancer therapy | Improved water solubility and bioavailability compared to etoposide |
GL-331 | Clinical trials | Cancer therapy | Topoisomerase II inhibitor more potent than etoposide |
TOP-53 | Clinical trials | Cancer therapy | Topoisomerase II inhibitor with unique antitumor spectrum |
Etoposide and teniposide were developed as semisynthetic derivatives of podophyllotoxin and have demonstrated effectiveness against various cancer types . They represent the successful clinical translation of the epipodophyllotoxin scaffold.
Structure-Activity Relationship
Extensive structure-activity relationship (SAR) studies have been conducted on epipodophyllotoxin derivatives to optimize their anticancer properties.
Key Structural Features
The 4'-O-Demethyl-epipodophyllotoxin (DMEP) scaffold has been identified as fundamental for topoisomerase II inhibition . Modifications to this basic structure have led to numerous derivatives with varying activities and pharmacological profiles.
C4 substitution has emerged as a particularly important site for modification:
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Diverse C4 substituents are generally well accommodated
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The linking unit immediate to C4 significantly affects the antitumor spectra of derivatives
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C4 modification is a viable approach to overcome drug resistance and poor water solubility issues associated with etoposide and teniposide
Comparative Activity of Derivatives
Table 3: Inhibitory Effect of Epipodophyllotoxin Derivatives on Xanthomonas oryzae
Compound | Inhibition (%) at 100 mg L⁻¹ | Inhibition (%) at 20 mg L⁻¹ | EC₅₀ (mg L⁻¹) | MIC (mg L⁻¹) |
---|---|---|---|---|
Podophyllotoxin | - | - | >200 | >400 |
Picropodophyllotoxin | - | - | >200 | >400 |
DMEOP | - | - | >200 | >400 |
Deoxypodophyllotoxin | 10.3 ± 3.50 | 12.2 ± 4.80 | >200 | >400 |
Teniposide | 20.3 ± 9.21 | - | >200 | >400 |
Etoposide | 18.8 ± 9.60 | - | >200 | >400 |
DMEP | 81.3 ± 10.2 | 26.2 ± 4.10 | 39.7 ± 0.18 | 50 |
Data adapted from search result
This table illustrates how structural variations can dramatically affect the biological activity of epipodophyllotoxin derivatives, even when tested against bacterial targets. 4'-Demethylepipodophyllotoxin (DMEP) shows significantly higher inhibitory activity compared to both podophyllotoxin and clinically used derivatives like etoposide and teniposide in this context .
Recent Research Advances
Recent research has focused on developing novel epipodophyllotoxin derivatives with enhanced properties and broader applications.
Overcoming Multidrug Resistance
Multidrug resistance (MDR) represents a major challenge in cancer therapy, often mediated by the overexpression of P-glycoprotein (P-gp), which enhances the efflux of chemotherapeutic agents from cancer cells . Several epipodophyllotoxin derivatives have been developed specifically to address this issue:
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L1EPO exhibited cytotoxicity to P-gp-mediated MDR cancer cell lines (K562/A02 and KBv200) while showing reduced toxicity to normal human cell lines
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YB-1EPN demonstrated efficacy against KBV200 and K562/A02 cells by downregulating mdr-1 and bcl-2 expression
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4β-anilino-PTOX analogs induced G2/M phase arrest and apoptosis in drug-resistant KB/VCR cancer cells
These compounds function by various mechanisms, including downregulation of mdr-1 gene expression and reduction of P-gp expression, effectively circumventing the primary mechanisms of multidrug resistance.
Hybrid Molecules
Hybridization of the epipodophyllotoxin moiety with other anticancer pharmacophores has emerged as a promising strategy for developing novel drug candidates with improved properties . These hybrid molecules are designed to interact with multiple targets simultaneously, potentially enhancing efficacy and reducing the likelihood of resistance development.
Examples include:
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Epipodophyllotoxin-amino acid/peptide hybrids with potent antiproliferative activity against various cancer cell lines
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Epipodophyllotoxin-artesunate hybrids generating reactive free radicals for enhanced anticancer effects
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Epipodophyllotoxin-1,2,3-triazole hybrids with selective activity against specific cancer cell lines
Novel Applications Beyond Cancer
While epipodophyllotoxin derivatives have been primarily developed as anticancer agents, recent research has explored their potential in other therapeutic areas. For example, epipodophyllotoxin derivatives have shown promise as inhibitors of bacterial cell division protein FtsZ from Xanthomonas oryzae pv. oryzae (Xoo), suggesting potential applications in controlling bacterial leaf blight of rice .
This represents an innovative application of the epipodophyllotoxin scaffold in agriculture, highlighting the versatility of these compounds beyond their traditional use in cancer therapy.
Future Perspectives
Research on epipodophyllotoxin and its derivatives continues to evolve, with several promising directions for future development:
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Further refinement of structure-activity relationships, particularly focusing on C4 modifications to optimize both efficacy and safety profiles
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Development of additional hybrid molecules combining epipodophyllotoxin with other bioactive moieties to target multiple cancer pathways simultaneously
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Exploration of novel delivery systems to enhance bioavailability and reduce systemic toxicity
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Expansion into non-cancer applications, such as antibacterial agents for agricultural use
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Investigation of combinations with other therapeutic modalities, including immunotherapy and targeted therapy
The epipodophyllotoxin scaffold remains a valuable platform for developing novel therapeutic agents with diverse applications. The continued elucidation of its mechanism of action and structure-activity relationships will likely lead to additional derivatives with improved properties and expanded clinical utility.
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